

Physical properties like melting and boiling point of 2-Chloronicotinoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Chloronicotinoyl chloride

Cat. No.: B127935

[Get Quote](#)

Technical Guide: Physicochemical Characterization of 2-Chloronicotinoyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloronicotinoyl chloride (CAS No: 49609-84-9) is a pivotal chemical intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] As a chlorinated pyridine derivative, its distinct reactivity makes it a valuable building block in medicinal chemistry and organic synthesis.[1] An accurate understanding of its physical properties, such as melting and boiling points, is critical for its handling, reaction optimization, and safety in a laboratory and industrial setting. This document provides a comprehensive overview of these key physical characteristics, supported by standard experimental methodologies.

Physical and Chemical Properties

2-Chloronicotinoyl chloride typically appears as a white to light yellow or beige-yellow solid, which may present as a powder, crystal, or lump.[1][2][3][4] It is known to be sensitive to moisture.[2][4]

Data Summary

The quantitative physical properties of **2-Chloronicotinoyl chloride** are summarized in the table below. Data is aggregated from multiple chemical suppliers and databases.

Property	Value	Conditions	Reference(s)
CAS Number	49609-84-9	N/A	[1] [3] [4] [5]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	N/A	[1] [2] [3] [4] [5]
Molecular Weight	176.00 g/mol	N/A	[1] [3] [5]
Melting Point	38 - 44 °C	Atmospheric Pressure	[1] [3] [4]
Boiling Point	120 °C	at 10 mmHg	[1] [3]
~256 °C (estimated)	at 760 mmHg	[6]	
Appearance	White to light yellow powder, crystal, or lump	20 °C	[1] [3]

Experimental Protocols

While specific experimental reports for the determination of these values for **2-Chloronicotinoyl chloride** are not detailed in public literature, the following describes standard and widely accepted methodologies for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. The capillary method is a common and reliable technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle
- Sample of **2-Chloronicotinoyl chloride**

Procedure:

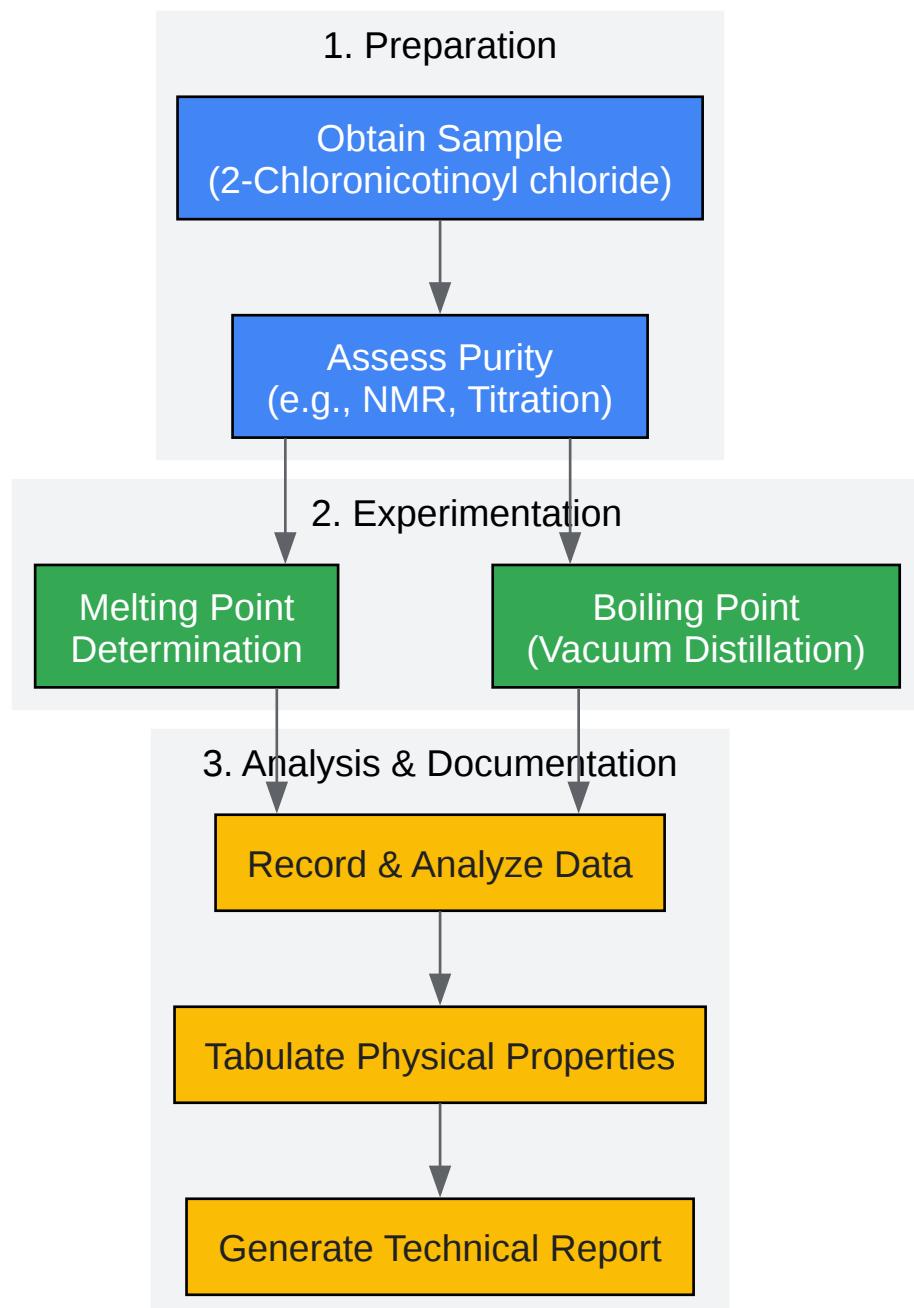
- Sample Preparation: Ensure the **2-Chloronicotinoyl chloride** sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
- Capillary Loading: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating: Begin heating the block. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.
- Measurement: Conduct a second measurement with a fresh sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the first trial. Then, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. For **2-Chloronicotinoyl chloride**, this is expected to be in the 38-44 °C range.[4]

Boiling Point Determination (Vacuum Distillation)

Given that **2-Chloronicotinoyl chloride** has a high estimated boiling point at atmospheric pressure and may be susceptible to decomposition, its boiling point is typically measured under reduced pressure (vacuum).

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

Apparatus:


- Short-path distillation apparatus
- Round-bottom flask
- Condenser and receiving flask
- Thermometer and adapter
- Vacuum pump and manometer
- Heating mantle
- Boiling chips or magnetic stirrer

Procedure:

- Apparatus Assembly: Assemble the short-path distillation apparatus. Place a small amount of **2-Chloronicotinoyl chloride** and a boiling chip in the round-bottom flask.
- System Sealing: Ensure all joints are properly sealed. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
- Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 10 mmHg). The pressure must be monitored with a manometer.
- Heating: Gently heat the flask using a heating mantle.
- Distillation: Observe the temperature as the liquid begins to boil and a steady stream of distillate condenses and is collected.
- Data Recording: Record the temperature at which a stable reflux ring is established and distillation occurs at a steady rate (approx. 1 drop per second). This temperature is the boiling point at the recorded pressure. For **2-Chloronicotinoyl chloride**, this has been reported as 120 °C at 10 mmHg.[\[1\]](#)[\[3\]](#)

Workflow Visualization

The logical flow for the physicochemical characterization of a chemical compound like **2-Chloronicotinoyl chloride** is depicted below. This process ensures a systematic approach from sample acquisition to final data analysis and documentation.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cas 49609-84-9,2-Chloronicotinyl chloride | lookchem [lookchem.com]
- 3. 2-Chloronicotinoyl Chloride | 49609-84-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Chloronicotinyl chloride | 49609-84-9 [chemicalbook.com]
- 5. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Physical properties like melting and boiling point of 2-Chloronicotinoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127935#physical-properties-like-melting-and-boiling-point-of-2-chloronicotinoyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com